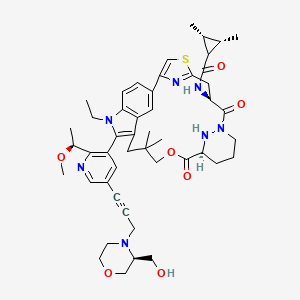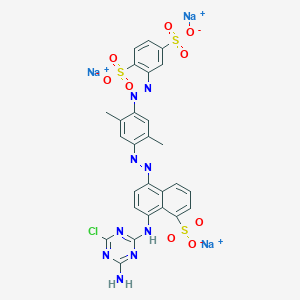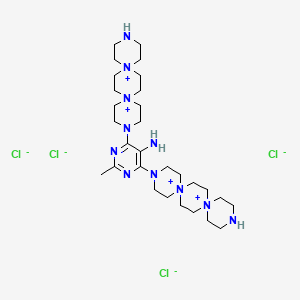
Hbv-IN-40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-40 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-40 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups that are essential for the compound’s biological activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Hbv-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the chemical reactions involving this compound include various intermediates and derivatives that possess different functional groups. These products are crucial for further modifications and optimization of the compound’s biological activity.
科学的研究の応用
Hbv-IN-40 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: It is used in cell culture studies to investigate its effects on HBV replication and the cellular mechanisms involved.
Medicine: this compound is being explored as a potential therapeutic agent for treating chronic HBV infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing and drug development.
作用機序
Hbv-IN-40 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for the synthesis of viral DNA. By binding to the active site of the enzyme, this compound prevents the elongation of the viral DNA chain, thereby halting the replication process. This mechanism of action reduces the viral load in infected individuals and helps to control the progression of the disease.
類似化合物との比較
Hbv-IN-40 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Lamivudine: A nucleoside analogue that inhibits HBV replication by incorporating into the viral DNA and causing chain termination.
This compound stands out due to its unique binding affinity and specificity for the HBV polymerase enzyme, which may result in improved efficacy and reduced resistance compared to other antiviral agents.
特性
分子式 |
C29H55Cl4N11 |
|---|---|
分子量 |
699.6 g/mol |
IUPAC名 |
4,6-bis(3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-12-yl)-2-methylpyrimidin-5-amine;tetrachloride |
InChI |
InChI=1S/C29H55N11.4ClH/c1-26-33-28(35-6-14-39(15-7-35)22-18-37(19-23-39)10-2-31-3-11-37)27(30)29(34-26)36-8-16-40(17-9-36)24-20-38(21-25-40)12-4-32-5-13-38;;;;/h31-32H,2-25,30H2,1H3;4*1H/q+4;;;;/p-4 |
InChIキー |
ZDXNNKALUUQBBT-UHFFFAOYSA-J |
正規SMILES |
CC1=NC(=C(C(=N1)N2CC[N+]3(CC2)CC[N+]4(CCNCC4)CC3)N)N5CC[N+]6(CC5)CC[N+]7(CCNCC7)CC6.[Cl-].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


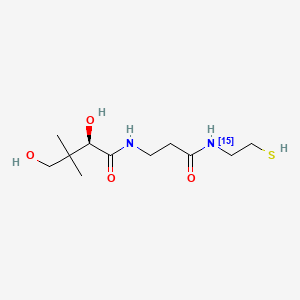
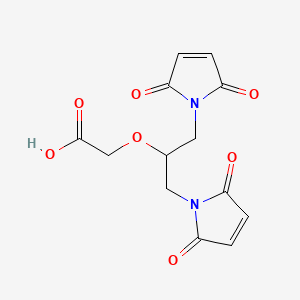
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
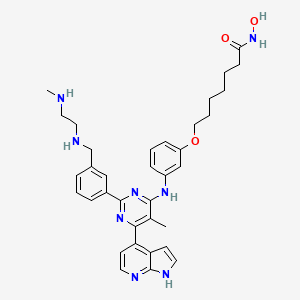
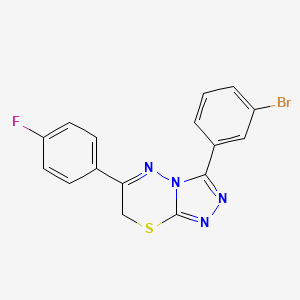
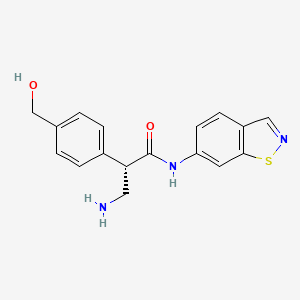
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
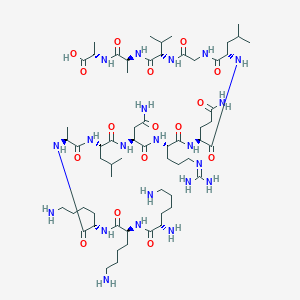
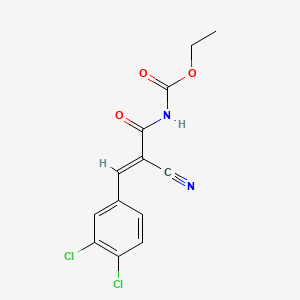
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
